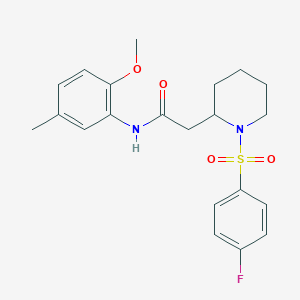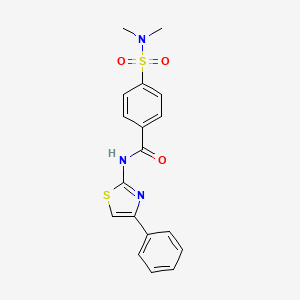![molecular formula C19H26N4O4S B2635241 ethyl 4-((3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)methyl)cyclohexanecarboxylate CAS No. 1903517-89-4](/img/structure/B2635241.png)
ethyl 4-((3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)methyl)cyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-((3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)methyl)cyclohexanecarboxylate is a complex organic compound. It features a multifaceted molecular structure incorporating a thienopyrimidine core, an ethylureido linkage, and a cyclohexanecarboxylate moiety. This compound is of interest due to its potential biological activities and its application in various fields of chemical and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-((3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)methyl)cyclohexanecarboxylate can be approached through a multi-step synthetic route. Here is an example:
Formation of the Thienopyrimidine Core: : This step typically involves cyclization reactions starting from substituted thiophene derivatives and guanidine compounds under acidic or basic conditions.
Ethylation: : The intermediate product from the first step undergoes ethylation using ethyl iodide or a similar reagent in the presence of a base such as potassium carbonate.
Urea Formation: : The ethylated product reacts with isocyanate derivatives to form the urea linkage.
Coupling with Cyclohexanecarboxylate:
Industrial Production Methods
On an industrial scale, optimization of the aforementioned steps is essential for cost-effective and high-yield production. This may involve:
Catalysts to accelerate reaction rates
Use of continuous flow reactors to improve efficiency
Solvent recovery systems for sustainability
化学反応の分析
Types of Reactions
Ethyl 4-((3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)methyl)cyclohexanecarboxylate can undergo various types of chemical reactions:
Oxidation: : Potentially forming sulfoxide or sulfone derivatives.
Reduction: : Can reduce the thienopyrimidine core to yield thienopyrimidine hydrogenation products.
Substitution: : Particularly electrophilic and nucleophilic substitution reactions on the aromatic ring and ureido groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, catalytic hydrogenation.
Substitution: : Halogenating agents for electrophilic substitution; strong nucleophiles for nucleophilic substitution.
Major Products
Oxidation: : Formation of more oxidized sulfur-containing compounds.
Reduction: : Simplified thienopyrimidine derivatives.
Substitution: : Halo derivatives or nucleophile-substituted ureas.
科学的研究の応用
Ethyl 4-((3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)methyl)cyclohexanecarboxylate shows promising applications in various fields:
Chemistry: : As a reagent or intermediate in organic synthesis.
Biology: : In studying the biological activity of thienopyrimidine derivatives.
Medicine: : Potential therapeutic applications in targeting specific enzymes or pathways.
Industry: : In the development of novel materials and pharmaceuticals.
作用機序
The mechanism of action primarily revolves around the interaction with molecular targets such as enzymes or receptors. Given its structure, it might inhibit or activate specific pathways, impacting cellular processes. The ureido and cyclohexanecarboxylate moieties are particularly significant in these interactions, potentially binding to active sites or altering protein configurations.
類似化合物との比較
Comparing ethyl 4-((3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)methyl)cyclohexanecarboxylate with similar compounds:
Ethyl 4-((3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)methyl)benzoate: : Similar structure but with a benzene ring instead of a cyclohexane ring.
Ethyl 4-((3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)methyl)cyclohexaneacetate: : Differs in the carboxylate group's positioning.
Uniqueness: : Its distinct combination of thienopyrimidine, ureido, and cyclohexanecarboxylate groups contributes to unique chemical reactivity and biological activity profiles, potentially leading to novel applications.
This comprehensive analysis of this compound should provide a solid foundation for further research and application development. What aspect intrigues you most?
特性
IUPAC Name |
ethyl 4-[[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethylcarbamoylamino]methyl]cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-2-27-18(25)14-5-3-13(4-6-14)11-21-19(26)20-8-9-23-12-22-15-7-10-28-16(15)17(23)24/h7,10,12-14H,2-6,8-9,11H2,1H3,(H2,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFNPSKCBOONRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)CNC(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(1-Benzoylpiperidin-4-yl)methyl]-2-chloroacetamide](/img/structure/B2635159.png)
![N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2635161.png)
![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide](/img/structure/B2635165.png)


![3-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B2635172.png)





![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride](/img/structure/B2635179.png)


